molecular formula C13H15N3O2 B5171456 N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine

Cat. No.: B5171456
M. Wt: 245.28 g/mol
InChI Key: JTTSAJOECWSWCF-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives It features a pyrazine ring substituted with a (3,4-dimethoxyphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrazin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine ring and (3,4-dimethoxyphenyl)methyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar (3,4-dimethoxyphenyl) group but different core structure.

    N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine: A compound with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a (3,4-dimethoxyphenyl)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-16-13-9-14-5-6-15-13/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTSAJOECWSWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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